molecular formula C12H15FO2 B2470017 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one CAS No. 1158037-45-6

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one

Cat. No.: B2470017
CAS No.: 1158037-45-6
M. Wt: 210.248
InChI Key: KSWGLBGVZLZGMX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.25 g/mol . This ketone compound is characterized by its fluorophenyl and isopropoxy functional groups, a structural motif found in compounds with significant research value in medicinal chemistry . The presence of the fluorophenyl group is particularly noteworthy, as fluorine incorporation is a common strategy in drug design to modulate a molecule's bioavailability, metabolic stability, and binding affinity . As a liquid at room temperature, this compound is suitable for various synthetic applications . It is supplied in high and ultra-high purity forms, including 99%, 99.9%, 99.99%, 99.999%, and higher, as well as various standard grades such as Mil Spec, ACS, Reagent, and Pharmaceutical Grades, making it a versatile building block for research and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-propan-2-yloxypropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGLBGVZLZGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one typically involves the reaction of 4-fluorobenzaldehyde with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

    Reduction: Formation of 1-(4-fluorophenyl)-3-(propan-2-yloxy)propan-2-ol or 1-(4-fluorophenyl)-3-(propan-2-yloxy)propane.

    Substitution: Formation of compounds with various substituents on the phenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one exerts its effects depends on its interaction with molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Propan-2-one Derivatives

1-(propan-2-yloxy)propan-2-one (CAS: 42781-12-4)
  • Structure : Lacks the 4-fluorophenyl group, featuring only the isopropoxy-ketone backbone.
  • Properties : Boiling point = 157.9°C, density = 0.883 g/cm³. The absence of the aromatic ring reduces molecular weight (116.16 g/mol) and increases volatility compared to the target compound .
1-(4-Fluoro-3-methoxyphenyl)propan-2-one (CAS: 320338-98-5)
  • Structure : Contains both fluorine and methoxy substituents on the phenyl ring.
  • Properties : Molecular formula = C10H11FO2, molar mass = 182.19 g/mol, predicted boiling point = 260.8°C.
1-(3-(Methylthio)phenyl)propan-2-one (CAS: 629646-54-4)
  • Structure : Replaces the isopropoxy group with a methylthio (-SMe) substituent.
  • Properties : Molecular formula = C10H12OS, molar mass = 180.27 g/mol.
  • Key Difference : The sulfur atom increases lipophilicity and may enhance metal-binding affinity, unlike the oxygen-based isopropoxy group in the target compound .

Chalcone Derivatives with 4-Fluorophenyl Moieties

Chalcones (α,β-unsaturated ketones) share the 4-fluorophenyl group but differ in backbone conjugation:

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
  • Structure: Features a conjugated enone system (C=C-C=O) with a 4-fluorophenyl and phenyl group.
  • Crystallographic Data : Dihedral angles between the 4-fluorophenyl and other aryl groups range from 7.14° to 56.26°, indicating variable planarity depending on substituents .
  • Comparison: The conjugated enone system in chalcones enables UV absorption and redox activity, absent in the non-conjugated ketone structure of the target compound.
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • Structure : Substituted with a 4-methylphenyl group instead of isopropoxy.

Heterocyclic Derivatives

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
  • Structure : Incorporates a pyrazole ring with 4-fluorophenyl and 4-methoxyphenyl substituents.
  • Comparison : The pyrazole ring introduces nitrogen atoms, enabling hydrogen bonding and coordination chemistry, unlike the ketone-centric reactivity of the target compound .

Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Substituents
Target Compound C12H13FO2 208.23* Not reported 4-Fluorophenyl, isopropoxy
1-(propan-2-yloxy)propan-2-one C6H12O2 116.16 157.9 Isopropoxy
1-(4-Fluoro-3-methoxyphenyl)propan-2-one C10H11FO2 182.19 260.8 (predicted) 4-Fluoro-3-methoxy

*Calculated based on molecular formula.

Biological Activity

1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one, also known as 1C, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the compound's biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₂H₁₅FO₂
Molecular Weight 210.25 g/mol
IUPAC Name 1-(4-Fluorophenyl)-3-isopropoxyacetone
Appearance Liquid
Storage Temperature Room Temperature (RT)

Antiproliferative Effects

Research has shown that 1C exhibits significant antiproliferative activity against various cancer cell lines. In a study focusing on melanoma cells, treatment with 1C resulted in:

  • Cell Cycle Arrest : The compound induced G2/M phase arrest, which was associated with alterations in cyclin B1 and p21 protein levels. This arrest is crucial as it prevents cancer cells from dividing and proliferating .
  • Apoptosis Induction : 1C treatment led to increased apoptosis in melanoma cells. Key indicators included:
    • Increased Bax/Bcl-xL ratio.
    • Release of cytochrome c from mitochondria.
    • Activation of caspases 3 and 7, which are essential for the apoptotic process .

The effectiveness of 1C was demonstrated through dose-response studies where the compound displayed a time-dependent increase in apoptotic cells over 48 to 72 hours.

The mechanisms underlying the biological activity of 1C involve several pathways:

  • Mitochondrial Dysfunction : The compound caused a decrease in mitochondrial membrane potential (MMP), which is indicative of early apoptotic changes .
  • DNA Damage Response : Treatment with 1C resulted in significant phosphorylation of ATM kinase, a key player in the DNA damage response pathway, suggesting that it may induce DNA damage leading to cell cycle arrest and apoptosis .

Case Studies

Several studies have explored the biological activity of related compounds that share structural similarities with 1C. For instance:

  • A study on chalcone derivatives found that certain analogs exhibited potent antiproliferative effects against human non-small cell lung cancer (A549) cells, with IC50 values significantly lower than standard treatments like 5-fluorouracil. These findings suggest that structural modifications can enhance biological activity .
  • Another investigation into flavonol derivatives indicated that compounds with similar functional groups to those present in 1C could effectively induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of 4-fluorophenylacetone with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-yloxy group.
  • Step 2 : Purification via column chromatography using a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50).
  • Key variables : Reaction temperature (60–80°C), solvent polarity, and catalyst choice (e.g., phase-transfer catalysts for improved efficiency).
    Yield optimization requires careful control of stoichiometry and exclusion of moisture. Analogous methods for structurally related compounds suggest yields of 60–75% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.5–4.7 ppm (isopropyloxy CH), and δ 1.2–1.4 ppm (isopropyl CH₃).
    • ¹³C NMR : Carbonyl carbon at δ 205–210 ppm, aromatic carbons at δ 115–160 ppm.
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹, C-F stretch at ~1220 cm⁻¹.
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 226.1.
    Cross-validation with X-ray crystallography (for crystalline derivatives) enhances structural confirmation .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the electronic properties of 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one, and how do these correlate with experimental data?

  • DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, highlighting electron-withdrawing effects of the fluorine atom and electron-donating behavior of the isopropyloxy group.
  • Correlation with Experiment : Calculated dipole moments (~3.2 D) align with crystallographic data showing non-centrosymmetric packing, relevant for nonlinear optical applications .
  • Methodology : Use Gaussian09 with B3LYP/6-31G(d) basis set. Compare Mulliken charges with NMR chemical shifts to validate electron density models.

Q. What experimental strategies resolve contradictions in biological activity data for fluorinated ketones like 1-(4-Fluorophenyl)-3-(propan-2-yloxy)propan-2-one?

  • Step 1 : Standardize assays (e.g., IC₅₀ determination in enzyme inhibition studies) using positive controls (e.g., known kinase inhibitors).
  • Step 2 : Validate purity via HPLC (≥98%) to rule out confounding impurities.
  • Step 3 : Perform dose-response curves across multiple cell lines to assess reproducibility.
    For example, discrepancies in cytotoxicity data may arise from variations in cell permeability, which can be addressed using logP measurements (predicted ~2.1) .

Methodological Notes

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry. Use SHELX software for refinement .
  • Biological Assays : Include solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false positives in cytotoxicity studies .

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